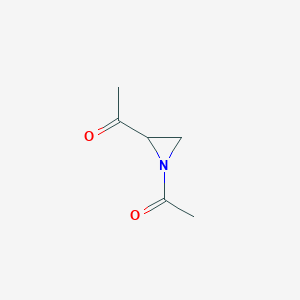
1,1'-(Aziridine-1,2-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Aziridine-1,2-diyl)di(ethan-1-one) is a compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Aziridine-1,2-diyl)di(ethan-1-one) typically involves the reaction of aziridine with ethanone derivatives under controlled conditions. One common method involves the nucleophilic substitution of aziridine with ethanone derivatives in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Aziridine-1,2-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring reacts with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products: The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,1’-(Aziridine-1,2-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and in other biological assays.
Medicine: Some derivatives exhibit cytotoxic activity, making them candidates for anticancer research.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(Aziridine-1,2-diyl)di(ethan-1-one) involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit enzymes or interact with DNA . The pathways involved often include the formation of covalent adducts with target molecules, leading to their inactivation or modification .
Comparison with Similar Compounds
Aziridine-1-carbaldehyde oxime: Shares the aziridine ring but has different functional groups, leading to distinct reactivity and applications.
1-Aziridineethanol: Another aziridine derivative with different substituents, used in different contexts.
1,1’-(Pyrazine-1,4-diyl)bis(propan-2-one): Contains a different heterocyclic ring, leading to different chemical properties and uses.
Properties
CAS No. |
412283-49-9 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-(1-acetylaziridin-2-yl)ethanone |
InChI |
InChI=1S/C6H9NO2/c1-4(8)6-3-7(6)5(2)9/h6H,3H2,1-2H3 |
InChI Key |
LOWDVGJNFKAFSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CN1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















